molecular formula C12H17BrFNO B3083005 (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide CAS No. 1135232-92-6

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Cat. No. B3083005
CAS RN: 1135232-92-6
M. Wt: 290.17 g/mol
InChI Key: AWVGSVDDKPESRR-UHFFFAOYSA-N
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Description

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .


Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Achieving selective fluorination is still a huge challenge under mild conditions . Enzyme catalysis is essential for the synthesis of fluorinated compounds . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .


Molecular Structure Analysis

The molecular structure of fluorinated compounds can be analyzed using various techniques. For example, the structure of 2-Fluorobenzyl bromide is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Reactions at the benzylic position can include free radical bromination, nucleophilic substitution, and oxidation . For example, in a free radical reaction, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH) .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be quite diverse. For example, 2-Fluorobenzoyl chloride has properties such as a melting point of 4 °C, a boiling point of 90-92 °C/15 mmHg, and a density of 1.328 g/mL at 25 °C .

Scientific Research Applications

Enantioselective Synthesis

A novel enantioselective synthesis method for furan-2-yl amines and amino acids is described, which includes the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to produce chiral amines. This process enables controlled chirality of furan-2-yl amines, potentially applicable to the synthesis of (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide derivatives (Demir et al., 2003).

Lipid Analogues for Imaging

Dicyanomethylenedihydrofuran (DCDHF) class single-molecule fluorophores, which contain an amine donor and a dicyanomethylenedihydrofuran acceptor, demonstrate properties suitable for single-molecule studies, including high fluorescence yield and photostability. These properties suggest potential applications in imaging and studying lipid membranes, which could be extended to (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide related compounds (Nishimura et al., 2006).

Organic Synthesis

In organic synthesis, such as the functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane, compounds like (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide could be used as building blocks. Their unique structure, featuring fluorines on one face of the cyclohexane, offers potential for diverse synthetic applications (Bykova et al., 2018).

Mild and Metal-Free Synthesis of Fluorinated Heterocycles

A mild intramolecular fluorocyclisation of benzylic alcohols and amines, using compounds like (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide, can be achieved to afford fluorinated heterocycles. This suggests a potential application in the development of fluorinated pharmaceuticals or agrochemicals (Parmar & Rueping, 2014).

Structure Determination in Crystallography

The compound's structurally similar derivatives, such as furan-substituted benzimidazoles, have been used in crystallography to analyze molecular interactions, hinting at potential applications in the study of molecular structures and interactions of (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide (Geiger et al., 2014).

Corrosion Inhibition

Triazole Schiff bases with similar structural components have been investigated as corrosion inhibitors. This indicates a potential application for (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide in materials science, particularly in protecting metals against corrosion (Chaitra et al., 2015).

Mechanism of Action

The mechanism of action of fluorinated compounds can vary depending on the specific compound and its intended use. For example, in the case of reactions at the benzylic position, a free radical reaction can occur .

Safety and Hazards

Safety and hazards associated with fluorinated compounds can vary. For example, (2-FLUORO-BENZYL)-HYDRAZINE is classified as having acute toxicity (Category 3, Oral, Dermal, Inhalation), skin irritation (Category 2), and eye irritation (Category 2) .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.BrH/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVGSVDDKPESRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=CC=C2F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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